Closantel
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Overview
Description
Closantel: is a complex organic compound characterized by its unique structure, which includes multiple halogen atoms and a cyanomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Closantel typically involves multi-step organic reactions. The process may start with the preparation of the core benzamide structure, followed by the introduction of halogen atoms and the cyanomethyl group. Common reagents used in these steps include halogenating agents (such as iodine and chlorine), cyanide sources, and various catalysts to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the cyanomethyl group, converting it to an amine or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced forms.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry:
- Used as a building block for synthesizing more complex molecules.
- Studied for its reactivity and potential as a precursor in organic synthesis.
Biology and Medicine:
- Potential applications in drug discovery due to its unique structure.
- Investigated for its biological activity and potential therapeutic effects.
Industry:
- Used in the development of new materials with specific properties.
- Potential applications in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of Closantel involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- Compounds with similar structures include other halogenated benzamides and cyanomethyl-substituted aromatic compounds.
Closantel: can be compared with other halogenated benzamides and cyanomethyl derivatives.
Uniqueness:
- The presence of multiple halogen atoms and a cyanomethyl group makes this compound unique in terms of its chemical reactivity and potential applications.
- Its specific structure may confer unique biological activity and reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-[5-chloro-4-[(2-chlorophenyl)-cyanomethyl]-2-methylphenyl]-2-hydroxy-3,5-diiodobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2I2N2O2/c1-11-6-14(16(10-27)13-4-2-3-5-17(13)23)18(24)9-20(11)28-22(30)15-7-12(25)8-19(26)21(15)29/h2-9,16,29H,1H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOATLSSZMYSHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C2=C(C(=CC(=C2)I)I)O)Cl)C(C#N)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2I2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
663.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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